molecular formula C11H18O9 B1196339 Tuliposide B CAS No. 19870-33-8

Tuliposide B

Cat. No.: B1196339
CAS No.: 19870-33-8
M. Wt: 294.25 g/mol
InChI Key: KVRQQFBSAHPTAB-FUYPYFFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tuliposide B is a fatty acid derivative and an O-acyl carbohydrate.

Scientific Research Applications

Antibacterial Properties

Tuliposide B has been identified as possessing strong antibacterial activity. Research indicates that it exhibits effectiveness against a variety of bacterial strains, making it a candidate for developing new antimicrobial agents. The structure-activity relationship studies have shown that specific modifications to this compound can enhance its antibacterial properties. For instance, 6-tuliposide B was synthesized and tested against multiple bacterial strains, revealing that its action mechanism may involve targeting bacterial MurA, a crucial enzyme in bacterial cell wall synthesis .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundActivity Against BacteriaMechanism of Action
6-Tuliposide BStrongInhibition of MurA
Tulipalin BModerateSimilar to this compound
Modified DerivativesVaries (enhanced)Target-specific

Enzymatic Conversion and Metabolism

The metabolism of this compound involves specific enzymes that convert it into other bioactive compounds. The identification of the this compound-converting enzyme (TCEB) has been pivotal in understanding its biochemical pathways. TCEB catalyzes the conversion of this compound into tulipalin B, which also possesses antimicrobial properties. This enzymatic activity is predominantly localized in tulip pollen, suggesting a specialized role in plant defense during reproductive stages .

Table 2: Enzymatic Activity in Different Tulip Tissues

TissueSpecific Activity (units mg⁻¹ protein)Ratio (A/B)
Bulb30 ± 3.210
Petal7.0 ± 0.4610
Pistil1.6 ± 0.0324.1
Leaf0.62 ± 0.0190.71

Industrial Applications

The potential industrial applications of this compound are being explored, particularly in the development of environmentally friendly antimicrobial agents for agriculture and food preservation. Given its natural origin and efficacy against pathogens, this compound could serve as a biopesticide or preservative, reducing reliance on synthetic chemicals .

Case Studies

  • Microbial Inhibition : A study demonstrated that extracts containing this compound effectively inhibited the growth of sulfate-reducing bacteria, which are known to cause corrosion in pipelines. This finding suggests that this compound could be utilized in bio-corrosion prevention strategies within industrial settings .
  • Plant Defense Mechanisms : Research has shown that tulips produce this compound as part of their defense strategy against bacterial infections during pollination. The increased production of this compound upon stress conditions highlights its role in plant immunity .

Properties

CAS No.

19870-33-8

Molecular Formula

C11H18O9

Molecular Weight

294.25 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dihydroxy-2-methylidenebutanoate

InChI

InChI=1S/C11H18O9/c1-4(5(14)2-12)10(18)20-11-9(17)8(16)7(15)6(3-13)19-11/h5-9,11-17H,1-3H2/t5?,6-,7-,8+,9-,11+/m1/s1

InChI Key

KVRQQFBSAHPTAB-FUYPYFFWSA-N

SMILES

C=C(C(CO)O)C(=O)OC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

C=C(C(CO)O)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

C=C(C(CO)O)C(=O)OC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tuliposide B
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Tuliposide B
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Tuliposide B
Reactant of Route 5
Tuliposide B
Reactant of Route 6
Tuliposide B

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